molecular formula C19H17NO6S2 B2513769 Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932465-11-7

Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2513769
M. Wt: 419.47
InChI Key: AXOZNRZYEGAXCT-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an ethyl ester, a sulfonyl group, a benzothiophene, and a benzodioxole . These groups could potentially confer interesting chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The benzodioxole and benzothiophene rings would likely contribute to the compound’s stability and potentially its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the ethyl ester could potentially make it more lipophilic, while the sulfonyl group could confer some degree of acidity.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize new chemical entities using Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate as a key intermediate. For example, the synthesis of a series of new thieno[2,3-d]pyrimidines showed potential inhibitory activities against agricultural pests at low concentrations Tao Wang et al., 2010. Similarly, another study focused on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which demonstrated antimicrobial activity YN Spoorthy et al., 2021.

Catalysis and Reaction Mechanisms

The compound has been used to explore catalytic reactions and reaction mechanisms, offering insights into the synthesis of complex molecules. For instance, it played a role in the study of 4-(4′-Diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a reusable and efficient catalyst for synthesizing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates J. Safaei‐Ghomi et al., 2017.

Biological Evaluation and Potential Therapeutic Applications

Some studies have explored the biological activities of compounds synthesized from Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, seeking potential therapeutic applications. A notable example includes the modeling, synthesis, and biological evaluation of potential Retinoid X Receptor (RXR)-Selective Agonists, suggesting that modifications of potent RXR agonists could lead to improved biological selectivity and potency Michael C. Heck et al., 2016.

Antimicrobial Activity

The synthesis and antibacterial evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives derived from Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate have shown promising results. One of the molecules exhibited significant activity against several bacterial strains, indicating potential for developing new antimicrobial agents A. Siddiqa et al., 2014.

properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-10-12-7-8-14-15(9-12)26-11-25-14/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZNRZYEGAXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

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